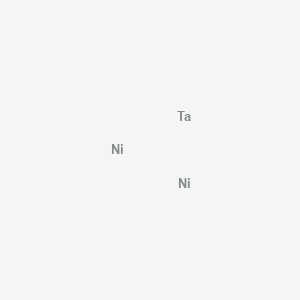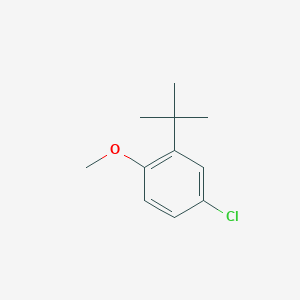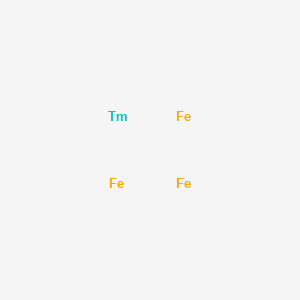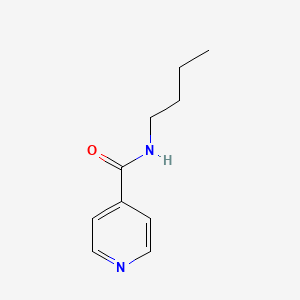
Indium--lanthanum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–lanthanum (1/1) is a compound formed by the combination of indium and lanthanum in a 1:1 ratio. Both indium and lanthanum belong to the group of rare earth elements, known for their unique properties and applications in various fields. Indium is a post-transition metal with notable applications in electronics, while lanthanum is a lanthanide with significant roles in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (1/1) can be achieved through various synthetic routes. One common method involves the co-doping of ceria with indium and lanthanum using a citric acid-nitrate sol-gel method. This method ensures a homogeneous distribution of the cations and results in high-density materials .
Industrial Production Methods: Industrial production of indium–lanthanum (1/1) typically involves high-temperature processes to ensure the proper mixing and reaction of the elements. The solubility of lanthanum in indium and gallium-indium alloys has been studied extensively, providing insights into the optimal conditions for producing this compound .
Chemical Reactions Analysis
Types of Reactions: Indium–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, being a lanthanide, tends to react with oxygen to form oxides, while indium can participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving indium–lanthanum (1/1) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds. For example, the reaction of indium–lanthanum (1/1) with oxygen results in the formation of indium oxide and lanthanum oxide.
Scientific Research Applications
Indium–lanthanum (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including high-performance alloys and ceramics.
Mechanism of Action
The mechanism of action of indium–lanthanum (1/1) involves its ability to interact with various molecular targets and pathways. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . Similarly, indium complexes have been shown to emit Auger electrons, making them useful in medical applications .
Comparison with Similar Compounds
Lanthanum Oxide: Similar in its reactivity with oxygen and its applications in catalysis.
Indium Oxide: Shares similar electronic properties and is used in electronics and materials science.
Gallium–lanthanum Compounds: These compounds also exhibit unique properties and are used in various industrial applications.
Uniqueness: Indium–lanthanum (1/1) stands out due to its unique combination of properties from both indium and lanthanum
Properties
CAS No. |
12136-30-0 |
|---|---|
Molecular Formula |
InLa |
Molecular Weight |
253.723 g/mol |
IUPAC Name |
indium;lanthanum |
InChI |
InChI=1S/In.La |
InChI Key |
IJXBFRYFPMTDHA-UHFFFAOYSA-N |
Canonical SMILES |
[In].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
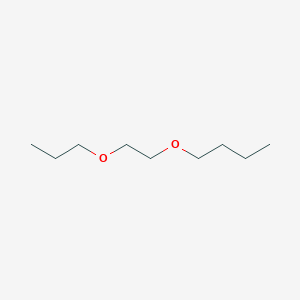
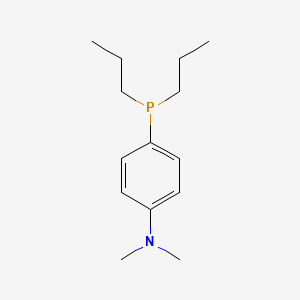
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
